REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[NH2:12][NH:13][C:14]([NH2:16])=[S:15].C(O)(=O)C>[OH-].[K+]>[NH2:1][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:4]1[C:2](=[O:3])[NH:16][C:14](=[S:15])[NH:13][N:12]=1 |f:3.4|
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Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by a modified literature procedure (Doleschall, G.; Lempert, K. Tetrahedron 1973, 29, 639-649)
|
Type
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ADDITION
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Details
|
the reaction mixture was poured over ice
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Type
|
FILTRATION
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Details
|
The yellow fluffy precipitate was filtered
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Type
|
WASH
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Details
|
washed copiously with water (8×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried first in air
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C=1C(NC(NN1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |